1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-(difluoromethoxy)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted phenylpropanones, alcohols, and imines.
Scientific Research Applications
1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-[4-(difluoromethoxy)phenyl]propan-1-amine: This compound has a similar structure but with an amine group instead of a ketone group.
1-[4-(difluoromethoxy)phenyl]propan-1-one: This compound has a similar structure but lacks the amino group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-[3-amino-5-(difluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11F2NO2/c1-2-9(14)6-3-7(13)5-8(4-6)15-10(11)12/h3-5,10H,2,13H2,1H3 |
InChI Key |
IXVFXUDABGTQSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)OC(F)F)N |
Origin of Product |
United States |
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